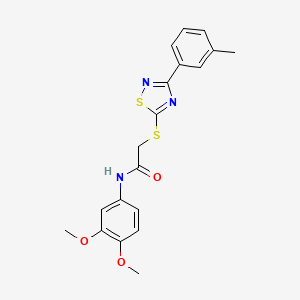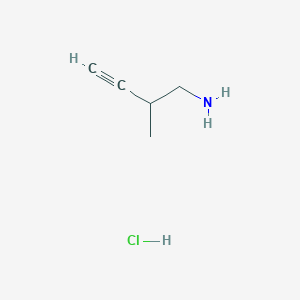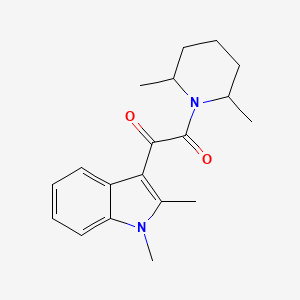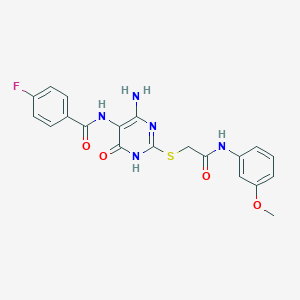![molecular formula C18H22N4O4 B2900206 2-nitro-N-{6-[(2-nitrophenyl)amino]hexyl}aniline CAS No. 26109-60-4](/img/structure/B2900206.png)
2-nitro-N-{6-[(2-nitrophenyl)amino]hexyl}aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Nitro-N-{6-[(2-nitrophenyl)amino]hexyl}aniline, also known as 1,6-Hexanediamine, N,N’-bis(o-nitrophenyl)- (6CI,8CI), is a chemical compound with the molecular formula C18H22N4O4 . It has a molecular weight of 358.39 .
Molecular Structure Analysis
The molecular structure of this compound consists of a hexyl chain (six carbon atoms) attached to two nitrophenyl groups through an amino group . Each nitrophenyl group contains a benzene ring with a nitro group (-NO2) attached.Mécanisme D'action
Target of Action
It is known that nitro compounds are a very important class of nitrogen derivatives . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This suggests that the compound may interact with biological targets through its nitro groups.
Mode of Action
Nitro compounds, such as nitroaniline, are known to undergo reactions anticipated for aromatic amines . They can be protonated to give anilinium salts . The presence of the nitro substituent influences the basicity of the amine, making it significantly lower than aniline itself .
Biochemical Pathways
Nitro compounds are known to play a significant role in various biochemical reactions . They can participate in redox reactions and may influence the function of enzymes and other proteins through their interaction with amino acid residues.
Pharmacokinetics
The nitro group’s polar character in nitro compounds results in lower volatility than ketones of about the same molecular weight . This could potentially influence the compound’s bioavailability.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the basicity of nitro compounds is influenced by the pH of the environment .
Propriétés
IUPAC Name |
N,N'-bis(2-nitrophenyl)hexane-1,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4/c23-21(24)17-11-5-3-9-15(17)19-13-7-1-2-8-14-20-16-10-4-6-12-18(16)22(25)26/h3-6,9-12,19-20H,1-2,7-8,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUNBTSAIDJSCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NCCCCCCNC2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(3-methoxyphenyl)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide](/img/structure/B2900127.png)
![6-Hexyl-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![2-[3-(3,5-Dichloroanilino)-1-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B2900129.png)


![2-(4-butoxyphenyl)-5-(2-chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2900132.png)
![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)phthalazin-1(2H)-one](/img/structure/B2900134.png)
![N-(4-methoxybenzyl)-2-((6-(4-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2900136.png)
![N-benzyl-2-ethylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2900138.png)

![N-{[2-(2-chlorobenzoyl)hydrazino]carbothioyl}-2-thiophenecarboxamide](/img/structure/B2900145.png)